Ethyl 2-phenyl-2-(2-phenylethyl)hexanoate
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Overview
Description
Ethyl 2-phenyl-2-(2-phenylethyl)hexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This particular compound has a molecular formula of C20H24O2 and a molecular weight of 296.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-phenyl-2-(2-phenylethyl)hexanoate can be synthesized through the esterification reaction between hexanoic acid and phenethyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: Hexanoic acid and phenethyl alcohol.
Reduction: Corresponding alcohols.
Transesterification: New ester and alcohol.
Scientific Research Applications
Ethyl 2-phenyl-2-(2-phenylethyl)hexanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-2-(2-phenylethyl)hexanoate involves its interaction with biological molecules through its ester functional group. The ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings.
Phenethyl acetate: Similar structure with a phenethyl group, used in perfumes.
Uniqueness
Ethyl 2-phenyl-2-(2-phenylethyl)hexanoate is unique due to its larger and more complex structure, which may impart different physical and chemical properties compared to simpler esters. Its dual phenyl groups contribute to its distinct aromatic profile, making it valuable in specialized applications .
Properties
CAS No. |
2901-23-7 |
---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-(2-phenylethyl)hexanoate |
InChI |
InChI=1S/C22H28O2/c1-3-5-17-22(21(23)24-4-2,20-14-10-7-11-15-20)18-16-19-12-8-6-9-13-19/h6-15H,3-5,16-18H2,1-2H3 |
InChI Key |
WUXJRFMWBYZNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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